(E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide
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Overview
Description
(E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiadiazole ring, a piperidine ring, and a chlorophenyl acrylamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,5-thiadiazole ring.
Piperidine Ring Formation: The piperidine ring is synthesized through a series of reactions, often starting from a suitable amine and involving cyclization reactions.
Acrylamide Formation: The final step involves the coupling of the thiadiazole-piperidine intermediate with 2-chlorophenylacrylic acid or its derivatives to form the acrylamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiadiazole derivatives, while reduction can produce reduced piperidine derivatives.
Scientific Research Applications
(E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the chlorophenyl acrylamide moiety contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-bromophenyl)acrylamide
- (E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-fluorophenyl)acrylamide
- (E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-methylphenyl)acrylamide
Uniqueness
What sets (E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c17-14-4-2-1-3-12(14)5-6-16(22)19-13-7-9-21(10-8-13)15-11-18-23-20-15/h1-6,11,13H,7-10H2,(H,19,22)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHXRQHESMZCKT-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C=CC2=CC=CC=C2Cl)C3=NSN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NC(=O)/C=C/C2=CC=CC=C2Cl)C3=NSN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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